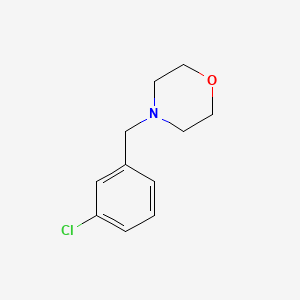

4-(3-Chlorobenzyl)morpholine

Description

4-(3-Chlorobenzyl)morpholine (C₁₁H₁₄ClNO) is a morpholine derivative featuring a benzyl group substituted with a chlorine atom at the meta position. This compound is synthesized via nucleophilic substitution or coupling reactions, yielding a polar, moderately soluble secondary amine. Key characterization data include:

- HRMS: [M+H]⁺ = 212.09 (calculated 212.08) .

- ¹H NMR (400 MHz, CDCl₃): δ 7.37 (d, J = 2.0 Hz, 1H), 7.33–7.05 (m, 3H), 3.81–3.62 (m, 4H), 3.49 (s, 2H), 2.46 (dd, J = 5.7, 3.7 Hz, 4H) .

While its exact biological role is less documented, structural analogs are explored for cytochrome P450 inhibition and anticancer activity .

Propriétés

IUPAC Name |

4-[(3-chlorophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMZWMSJQLEJTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorobenzyl)morpholine typically involves the reaction of morpholine with 3-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

Morpholine+3-Chlorobenzyl chloride→4-(3-Chlorobenzyl)morpholine+HCl

Industrial Production Methods

Industrial production methods for 4-(3-Chlorobenzyl)morpholine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Chlorobenzyl)morpholine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzyl group can be replaced by other nucleophiles.

Oxidation: The morpholine ring can be oxidized to form N-oxides.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

Oxidation: N-oxides of morpholine.

Reduction: Dechlorinated benzylmorpholine derivatives.

Applications De Recherche Scientifique

4-(3-Chlorobenzyl)morpholine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Materials Science: The compound is used in the development of polymers and resins with specific properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mécanisme D'action

The mechanism of action of 4-(3-Chlorobenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the 3-chlorobenzyl group enhances its binding affinity and specificity towards certain targets .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

The position and nature of substituents on the benzyl ring significantly influence physicochemical and biological properties:

Key Observations :

- Ortho-substituted analogs (e.g., 2-chloro) exhibit higher aqueous solubility due to reduced steric hindrance .

- Para-nitro derivatives show crystallographic stability (Δρmax = 0.12 e Å⁻³) and anticancer relevance .

- Meta-chloro substitution in 4-(3-chlorobenzyl)morpholine may balance electronic effects but lacks solubility data .

Structural and Solubility Data

Gaps : Solubility and crystallographic data for 4-(3-chlorobenzyl)morpholine remain unstudied, limiting direct comparisons.

Activité Biologique

4-(3-Chlorobenzyl)morpholine is a synthetic organic compound with notable biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₄ClNO

- Molecular Weight : 211.69 g/mol

- IUPAC Name : 4-[(3-chlorophenyl)methyl]morpholine

Synthesis

The synthesis of 4-(3-Chlorobenzyl)morpholine typically involves the reaction between morpholine and 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction results in the formation of the compound along with hydrochloric acid as a byproduct:

The biological activity of 4-(3-Chlorobenzyl)morpholine is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the 3-chlorobenzyl group enhances its binding affinity, making it effective in modulating enzyme activities and influencing various biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, affecting metabolic processes.

- Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing central nervous system functions.

Antimicrobial Properties

Research indicates that 4-(3-Chlorobenzyl)morpholine exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential use in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.62 μg/mL |

| Escherichia coli | 31.25 μg/mL |

| Bacillus subtilis | 7.81 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Case Studies

- Antibacterial Activity : In a comparative study, 4-(3-Chlorobenzyl)morpholine was tested alongside standard antibiotics like ciprofloxacin. The results indicated that it displayed comparable or superior activity against certain bacterial strains, particularly MRSA, suggesting its potential as an alternative treatment option .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various morpholine derivatives, including 4-(3-Chlorobenzyl)morpholine, on human cell lines. The compound showed moderate cytotoxicity, which is crucial for assessing its safety profile for therapeutic use .

Applications in Research

4-(3-Chlorobenzyl)morpholine serves multiple roles in scientific research:

- Medicinal Chemistry : It is utilized as a building block for synthesizing novel pharmaceutical compounds targeting neurological disorders.

- Biochemical Assays : The compound acts as a probe to study enzyme interactions and receptor binding dynamics.

- Materials Science : Its unique chemical properties are explored in developing specialized polymers and resins.

Comparative Analysis with Similar Compounds

The biological activity of 4-(3-Chlorobenzyl)morpholine can be compared to similar compounds such as:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(2-Chlorobenzyl)morpholine | Structure | Moderate antibacterial activity |

| 4-(3-Fluorobenzyl)morpholine | Structure | Lower activity against MRSA |

| 4-(3-Nitrophenyl)morpholine | Structure | High cytotoxicity but less selective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.